4-Bromo-8-methoxy-6-methylquinoline
Overview
Description
4-Bromo-8-methoxy-6-methylquinoline: is an organic compound with the molecular formula C11H10BrNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 6th position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-methoxy-6-methylquinoline typically involves the bromination of 8-methoxy-6-methylquinoline. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 4th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-methoxy-6-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, affecting the quinoline ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 4-Bromo-8-methoxy-6-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may also serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a useful building block for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Bromo-8-methoxy-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
- 4-Bromo-6-methoxyquinoline
- 4-Chloro-6-methylquinoline
- 4-Bromo-6-fluoroquinoline
- 4-Chloro-8-methoxyquinoline
Comparison: 4-Bromo-8-methoxy-6-methylquinoline is unique due to the specific positions of its substituents, which can significantly affect its chemical reactivity and biological activity. For instance, the presence of the bromine atom at the 4th position and the methoxy group at the 8th position can influence its electronic properties and steric interactions, making it distinct from other similar compounds .
Biological Activity
4-Bromo-8-methoxy-6-methylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C11H10BrNO . Its structure includes:
- A bromine atom at the 4th position
- A methoxy group at the 8th position
- A methyl group at the 6th position
These substituents significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is largely determined by its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity, potentially modulating the activity of these targets in biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, which can be crucial for therapeutic applications.
- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can be effective against resistant strains of bacteria such as Staphylococcus aureus . The C-8 methoxy group has been specifically noted to reduce the propensity for resistance development in bacterial strains .
Anticancer Potential
Emerging studies suggest that this compound may also have anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For example, ethyl derivatives of this compound have shown promise in inhibiting specific enzymes related to tumor growth.
Comparative Studies on Resistance Development
A comparative study involving quinolone derivatives highlighted that compounds with a methoxy group at the C-8 position (like this compound) show lower rates of resistance development compared to those with other substituents. This was evidenced by spontaneous mutation frequencies observed during in vitro tests with Staphylococcus aureus .
Compound | Mutation Frequency | Resistance Development Rate |
---|---|---|
Moxifloxacin (C-8 Methoxy) | Slow (2-fold rise) | |
BAY y 3118 (C-8 Chlorine) | Rapid (>16-fold rise) |
This data underscores the potential advantages of using compounds like this compound in therapeutic settings where resistance is a concern.
Anticancer Activity Insights
Research into related derivatives has indicated that they can inhibit key enzymes involved in cancer progression. For example, studies on ethyl derivatives have shown their ability to target specific pathways crucial for cancer cell survival. These findings suggest a need for further exploration into the anticancer potential of this compound itself.
Properties
IUPAC Name |
4-bromo-8-methoxy-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-8-9(12)3-4-13-11(8)10(6-7)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOUEDXZAXQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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